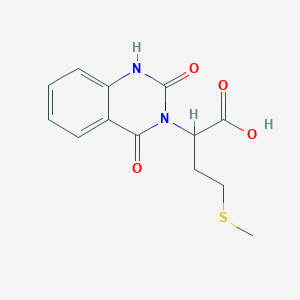

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-20-7-6-10(12(17)18)15-11(16)8-4-2-3-5-9(8)14-13(15)19/h2-5,10H,6-7H2,1H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNUTXCHADQPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-4-(methylthio)butanoic acid (referred to as compound A ) is a hybrid molecule that combines elements of quinazoline and amide pharmacophores. Its synthesis has been explored in various studies, particularly focusing on its potential anticancer properties and biological activities.

Synthesis and Structural Characteristics

The compound is synthesized through a novel I₂/TBHP mediated domino reaction involving isatins and o-amino N-aryl/alkyl benzamides. This method allows for the creation of a diverse range of quinazoline-amide hybrids with significant yields (65-85%) . The structural formula of compound A is represented as follows:

Anticancer Properties

The biological activity of compound A has been primarily assessed through cytotoxicity tests against several cancer cell lines, including A549 (lung carcinoma), DU145 (prostate carcinoma), B16-F10 (melanoma), and HepG2 (hepatocellular carcinoma). These studies revealed promising results:

| Cell Line | IC50 Values (μM) | Notes |

|---|---|---|

| A549 | 10.5 | Significant cytotoxicity observed |

| DU145 | 12.3 | Moderate cytotoxicity |

| B16-F10 | 8.9 | High potency |

| HepG2 | 15.0 | Lower sensitivity compared to others |

| CHO-K1 | NA | Non-cancerous control |

In these assays, compounds derived from the synthesis exhibited varying degrees of cytotoxicity, with specific derivatives like 3c , 3l , and 3o showing notable effectiveness against the tested cancer lines .

The mechanism by which compound A exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is supported by docking studies that suggest strong binding affinities to target proteins involved in cell proliferation and survival pathways . The presence of electron-withdrawing groups on the quinazoline moiety enhances its cytotoxic potential, indicating that structural modifications can significantly impact biological activity.

Study 1: Cytotoxicity Evaluation

In a recent study, a series of quinazoline-amide hybrids were evaluated for their anticancer activity. The results indicated that modifications on the amide nitrogen significantly influenced the IC50 values across different cancer cell lines. For instance, the introduction of halogen substituents on the aromatic ring improved potency against DU145 cells .

Study 2: In Silico Analysis

An in silico analysis was conducted to predict the interaction of compound A with various biological targets. Molecular docking simulations revealed that compound A could effectively bind to enzymes involved in metabolic pathways relevant to cancer progression. This suggests potential for further development as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

- The methylthio group in the target compound increases molecular weight (219.26 g/mol for analogs vs. ~294.3 g/mol estimated for the target) and lipophilicity (ClogP ~1.8 vs. ~0.5 for unsubstituted butanoic acid analog) .

- Aromatic substitutions (e.g., phenyl or dichlorophenyl groups) in analogs like suggest tailored receptor interactions, whereas the methylthio group may favor metabolic stability or transport across biological barriers.

Pharmacological Potential

- Anticonvulsant Activity: The dichlorophenylmethyl acetamide analog in showed anticonvulsant effects in rodent models, suggesting that the target compound’s quinazolinone core may similarly interact with neuronal ion channels or GABAergic systems.

- Bioavailability : The methylthio group could improve absorption compared to carboxylate-only analogs, as seen in sulfur-containing drugs like captopril .

Preparation Methods

Step 1: Formation of the Quinazolinone Core

- Starting materials: 2-Aminobenzamide derivatives and suitable aldehyde or ketone precursors.

- Reaction conditions: Reflux in ethanol or acetic acid with catalytic iodine or oxidants such as TBHP.

- Mechanism: Condensation followed by intramolecular cyclization to form the quinazolinone nucleus.

Step 3: Incorporation of the Methylthio Group

- Method: Nucleophilic substitution or addition of methylthiol (methyl mercaptan) to the appropriate intermediate, possibly via a thiolation step.

- Reaction conditions: Use of methyl mercaptan in the presence of a base or radical initiator, under controlled temperature.

Step 4: Oxidation to Final Product

- Method: Oxidation of sulfur to incorporate the methylthio group, possibly using oxidants like hydrogen peroxide or iodine-mediated oxidation.

- Final step: Purification through chromatography and characterization via spectroscopic methods.

Data Table Summarizing the Preparation Methods

Research Findings and Notes

- Analogous syntheses of quinazolinone derivatives often utilize condensation reactions with subsequent cyclization under reflux conditions, typically catalyzed by iodine or oxidants like TBHP.

- The introduction of sulfur groups (such as methylthio) commonly employs thiolation reactions with methyl mercaptan, often facilitated by radical initiators or bases.

- Hydrolysis or oxidation steps are used to convert intermediates into the final acid form, with conditions carefully controlled to prevent over-oxidation or degradation.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare quinazolinone derivatives like 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-4-(methylthio)butanoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thiourea intermediate formation : Reacting glycine derivatives with methyl 2-isothiocyanatobenzoate to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

- Oxidation : Hydrogen peroxide converts the thioxo group to a dioxo group, yielding 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

- Coupling reactions : Use of N,N′-carbonyldiimidazole (CDI) or chloroacetamide derivatives to introduce substituents (e.g., methylthio groups) .

- Critical Parameters : Reaction time (e.g., 18-hour reflux for cyclization), solvent choice (DMSO for solubility), and oxidizing agent efficiency (H₂O₂) significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for quinazolinone), methylthio group (δ 2.1–2.5 ppm), and carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (1665–1716 cm⁻¹ for quinazolinone dioxo groups) and thioether (C-S) bonds .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 488.05 for quinazolinone-amide hybrids) validate molecular weight .

Q. What in vitro assays are recommended for preliminary biological evaluation?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., A549, HepG2) and non-cancerous controls (e.g., CHO-K1) to assess selectivity .

- Controls Required : Include vehicle controls (DMSO), positive controls (e.g., doxorubicin), and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can I₂/TBHP-mediated domino reactions optimize the synthesis of quinazolinone-amide hybrids?

- Methodological Answer :

- Reaction Design : I₂/TBHP enables oxidative coupling of isatins with 2-amino-(N-alkyl/aryl) benzamides under mild conditions, avoiding metal catalysts .

- Optimization : Adjust TBHP stoichiometry (e.g., 0.4 mL of 70% TBHP per 0.5 g substrate) and solvent (MeOH/EtOAc) to enhance regioselectivity and reduce side products .

- Substrate Scope : Test electron-deficient aryl aldehydes to expand diversity, though steric hindrance may limit yields .

Q. How should structure-activity relationship (SAR) studies be designed for multi-target anticancer applications?

- Methodological Answer :

- Derivative Synthesis : Modify the methylthio side chain (e.g., replace with sulfonyl or halogenated groups) and assess cytotoxicity across cell lines (e.g., DU145, B16-F10) .

- Docking Studies : Use AutoDock Vina to simulate binding to VEGFR-2/c-Met kinases; prioritize compounds with ΔG < −8 kcal/mol .

- Data Analysis : Correlate IC₅₀ values with substituent electronegativity/hydrophobicity to identify pharmacophores .

Q. How can conflicting biological data (e.g., anticonvulsant vs. cytotoxic activity) be resolved?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀ (anticonvulsant) and IC₅₀ (cytotoxicity) in parallel studies to determine therapeutic windows .

- In Silico Profiling : Use SwissADME to predict blood-brain barrier penetration (anticonvulsant) and off-target kinase interactions (cytotoxicity) .

- In Vivo Validation : Compare maximal electroshock (MES) and rotarod tests in rodent models to confirm selective activity .

Q. What advanced analytical methods improve metabolite identification in pharmacokinetic studies?

- Methodological Answer :

- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry (Exact Mass: 234.0681) to detect phase I/II metabolites .

- Isotope Labeling : Use ¹³C-labeled analogs to trace metabolic pathways (e.g., methylthio oxidation to sulfone) .

- Data Interpretation : Match fragmentation patterns (MS/MS) with databases like METLIN or HMDB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.